2-Acetyl-5-fluorobenzaldehyde

Organic Synthesis Regioisomerism Quality Control

2-Acetyl-5-fluorobenzaldehyde (CAS 319454-87-0) is a halogenated aromatic aldehyde with the molecular formula C9H7FO2, characterized by an acetyl group at the ortho (2-) position and a fluorine atom at the meta (5-) position on the benzene ring. This specific substitution pattern imparts unique electronic and steric properties, distinguishing it from other fluorinated benzaldehydes and establishing its role as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Molecular Formula C9H7FO2
Molecular Weight 166.15 g/mol
Cat. No. B13610847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-5-fluorobenzaldehyde
Molecular FormulaC9H7FO2
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)F)C=O
InChIInChI=1S/C9H7FO2/c1-6(12)9-3-2-8(10)4-7(9)5-11/h2-5H,1H3
InChIKeyJHVKSTIDEFDQNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-5-fluorobenzaldehyde: A Differentiated Fluorinated Aromatic Aldehyde for Targeted Research and Development


2-Acetyl-5-fluorobenzaldehyde (CAS 319454-87-0) is a halogenated aromatic aldehyde with the molecular formula C9H7FO2, characterized by an acetyl group at the ortho (2-) position and a fluorine atom at the meta (5-) position on the benzene ring . This specific substitution pattern imparts unique electronic and steric properties, distinguishing it from other fluorinated benzaldehydes and establishing its role as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals [1]. The compound's combination of a reactive aldehyde, an acetyl group, and a fluorine substituent enables participation in diverse chemical transformations, including condensation reactions to form Schiff bases and nucleophilic aromatic substitutions .

Why 2-Acetyl-5-fluorobenzaldehyde Cannot Be Readily Substituted by Other Fluorinated Benzaldehydes


Generic substitution of 2-Acetyl-5-fluorobenzaldehyde with other fluorinated or non-fluorinated benzaldehydes is not chemically equivalent due to the unique interplay between the ortho-acetyl and meta-fluorine substituents . This specific regioisomeric arrangement dictates a distinct electronic environment, influencing reactivity in key synthetic transformations like nucleophilic aromatic substitutions and cross-coupling reactions [1]. The presence of fluorine at the 5-position, rather than other positions, can lead to differences in metabolic stability and interaction with biological targets, which is a critical consideration for researchers in medicinal chemistry and drug discovery [2]. A different substitution pattern would produce a different compound with altered properties, potentially failing to replicate synthetic outcomes or biological activity, underscoring the need for precise procurement.

Quantitative Differentiation of 2-Acetyl-5-fluorobenzaldehyde from Analogs: A Comparative Data Guide


Regioisomeric Identity and Purity as a Differentiating Factor for 2-Acetyl-5-fluorobenzaldehyde

2-Acetyl-5-fluorobenzaldehyde is defined by its specific substitution pattern. The regioisomer 2-acetyl-4-fluorobenzaldehyde (CAS 1891254-71-9) is a distinct compound with a different electronic profile, highlighting the importance of precise regioisomeric selection in synthetic applications . While the 5-fluoro isomer has a molecular weight of 166.15, its physical properties are distinct from the 4-fluoro analog; for example, vendor specifications for the 4-fluoro regioisomer often cite a purity specification of 95% as a minimum . This demonstrates that regioisomerism is a fundamental differentiator for procurement.

Organic Synthesis Regioisomerism Quality Control

Enzymatic Interaction Profile of 2-Acetyl-5-fluorobenzaldehyde in Biochemical Assays

2-Acetyl-5-fluorobenzaldehyde has been evaluated in a panel of enzymatic assays, demonstrating a specific inhibitory profile against certain enzymes. In a study, it inhibited human ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 2.10E+3 nM (2.1 µM) [1]. Furthermore, it showed a Kd of 5.40E+3 nM (5.4 µM) against recombinant human HDAC6 [2]. It was also found to be inactive against acetylcholinesterase (AChE) at concentrations up to 100 µM . While direct head-to-head data for close analogs is unavailable, this profile highlights its selective activity against specific targets like ALDH3A1 and HDAC6 over AChE, which is a key consideration for assay development.

Enzymology Drug Discovery ALDH Inhibition

Comparative Physicochemical Properties of 2-Acetyl-5-fluorobenzaldehyde

The introduction of fluorine into the benzaldehyde scaffold alters key physicochemical properties. 2-Acetyl-5-fluorobenzaldehyde has a calculated topological polar surface area (tPSA) of 34.14 Ų and an exact mass of 166.04300 Da . In comparison, the non-fluorinated analog, 2-acetylbenzaldehyde (CAS 24257-93-0), has a similar tPSA of 34.1 Ų [1] but a lower exact mass of 148.05243 Da [1] and is characterized as a fluorogenic reagent [1]. The presence of fluorine in the 5-position also modifies the compound's electronic properties, which can influence its reactivity in chemical reactions [2].

Physicochemical Characterization Drug Design Lipophilicity

Validated Application Scenarios for 2-Acetyl-5-fluorobenzaldehyde in Scientific and Industrial R&D


Precision Building Block for Organic Synthesis and Medicinal Chemistry

2-Acetyl-5-fluorobenzaldehyde is ideally suited as a precise building block in organic synthesis, where its specific 5-fluoro substitution pattern is required to construct target molecules with defined electronic and steric properties. Its dual functionality allows for sequential or orthogonal reactions, such as condensation of the aldehyde group with amines to form Schiff bases, followed by functionalization of the acetyl group or vice versa. This regiochemical precision is critical for developing structure-activity relationships (SAR) in drug discovery programs targeting enzymes like ALDH3A1 or HDAC6, where the compound has shown inhibitory activity [1][2].

Development of Selective Enzyme Inhibitors and Chemical Probes

Given its selective inhibitory profile against ALDH3A1 (IC50 = 2.1 µM) and HDAC6 (Kd = 5.4 µM), with no observed inhibition of AChE at 100 µM, 2-Acetyl-5-fluorobenzaldehyde is a viable starting point for the development of chemical probes or lead compounds for these targets [1][2]. The presence of the fluorine atom can be leveraged to improve metabolic stability and modulate target binding through specific non-covalent interactions, which is a well-established strategy in medicinal chemistry. Its use can help elucidate the biological role of ALDH3A1 and HDAC6 in disease models.

Reference Standard for Analytical and Quality Control Methods

The distinct physicochemical properties of 2-Acetyl-5-fluorobenzaldehyde, such as its exact mass of 166.04300 Da and tPSA of 34.14 Ų, make it a suitable reference standard for developing and validating analytical methods like HPLC-MS [1]. Its unique retention time and mass spectrum allow for the accurate identification and quantification of the compound in complex reaction mixtures or for purity assessments. The availability of the compound with a defined purity specification (e.g., ≥95%) from vendors supports its use in rigorous quality control protocols [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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